molecular formula C12H14N4O6 B030993 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 10543-60-9

1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No. B030993
CAS RN: 10543-60-9
M. Wt: 310.26 g/mol
InChI Key: KIHGYZTVBURVBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives, including compounds similar to 1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, are typically synthesized through a variety of methods, including one-pot synthesis and tandem addition-cyclization reactions. For instance, a novel one-pot synthesis approach delineated from the reaction of cyclic ketene aminal and alkyl or aryl isothiocyanate through tandem addition-cyclization reactions has been described, highlighting the versatility of synthesis methods for these compounds (Ram et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by X-ray diffraction analysis, which demonstrates the network of various inter- and intramolecular interactions. These interactions are responsible for the stability and packing of the molecules in the crystalline state, as seen in compounds like imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones (Ram et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives undergo a range of chemical reactions, including molecular rearrangements and interactions with nucleophiles. For example, 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones react in boiling acetic acid to give various indole and imidazolinone derivatives through rearrangement (Klásek et al., 2007).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as their crystalline structure, are often elucidated through X-ray diffraction analysis. This analysis reveals the planar structures and the internal interactions that contribute to their stability and physical behavior (Ebisuno et al., 1988).

Scientific Research Applications

Synthesis of Glycolurils and Analogues

  • Glycolurils have applications across various scientific fields including pharmacology, explosives, and gelators. They serve as building blocks in supramolecular chemistry. Research efforts are focused on developing new methods for their synthesis due to their widespread applications (Kravchenko, Baranov, & Gazieva, 2018).

Study of Thermodynamic Properties

  • The molar enthalpies and heat capacities of glycoluril derivatives have been studied, focusing on their dissolution in various solvents. This research provides insight into the thermodynamic behaviors of these compounds (Ivanov, Batov, & Kravchenko, 2016).

Density Functional Theory of Tautomerism

  • The proton transfer reaction in glycoluril tautomerization has been explored using density functional theory and MP2 methods. This study enhances understanding of the chemical properties of glycoluril derivatives (Beni, Aazari, Chermahini, & Zarandi, 2016).

Synthesis and Structures of Derivatives

Precursors in the Preparation of Macrocyclic Receptors

  • Glycoluril derivatives are significant for synthesizing cucurbit[n]uril-type macrocyclic receptors. Their acid-catalyzed condensation reactions with formaldehyde lead to various products, instrumental in the creation of macrocyclic compounds (Jansen, Wego, Buschmann, Schollmeyer, & Döpp, 2003).

Chemical Basis of Colorimetric Assays

  • Glycoluril derivatives play a role in the carbamidodiacetyl colorimetric assay for estimating various biochemical compounds. This application demonstrates the versatility of glycoluril derivatives in analytical chemistry (Veniamin & Vakirtzi-Lemonias, 1970).

Novel Synthesis Methods

properties

IUPAC Name

1,3,4,6-tetraacetyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O6/c1-5(17)13-9-10(15(7(3)19)11(13)21)16(8(4)20)12(22)14(9)6(2)18/h9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGYZTVBURVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(N(C1=O)C(=O)C)N(C(=O)N2C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065118
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

CAS RN

10543-60-9
Record name Tetraacetylglycoluril
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Record name Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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